4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands (KBr, cm⁻¹):
Properties
CAS No. |
112058-89-6 |
|---|---|
Molecular Formula |
C19H22FNO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol |
InChI |
InChI=1S/C19H22FNO3/c1-23-19-7-6-16(10-18(19)22)24-12-14-11-21-9-8-17(14)13-2-4-15(20)5-3-13/h2-7,10,14,17,21-22H,8-9,11-12H2,1H3/t14-,17-/m0/s1 |
InChI Key |
HEJVUVGUVCOISV-YOEHRIQHSA-N |
SMILES |
COC1=C(C=C(C=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O |
Isomeric SMILES |
COC1=C(C=C(C=C1)OC[C@@H]2CNCC[C@H]2C3=CC=C(C=C3)F)O |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O |
Synonyms |
5-[[(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methoxy]-2-methoxy-phenol; BRL 36583A; (-)-trans 4-(4-Fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl) piperidine; |
Origin of Product |
United States |
Preparation Methods
Core Piperidine Formation
The synthesis begins with the construction of the piperidine ring. A common approach involves reductive amination of glutaric acid derivatives. For instance, 3-(4-fluorophenyl)glutaric acid monomethyl ester undergoes cyclization via borane-mediated reduction to yield 4-(4-fluorophenyl)-1-methylpiperidine-2-one . This intermediate is critical for subsequent functionalization.
Phenoxymethyl Group Introduction
The 3-position of the piperidine ring is modified via alkylation with 4-methoxy-3-hydroxybenzyl bromide . Using sodium hydride as a base in tetrahydrofuran (THF), the reaction proceeds at 0–15°C to afford 4-(4-fluorophenyl)-3-(4-methoxy-3-hydroxybenzyl)piperidine-2-one in 65% yield. Demethylation of the methoxy group is achieved with hydrobromic acid (48%, reflux, 6 h), yielding the target compound with >95% purity.
Pyridine Reduction and Catalytic Hydrogenation
Pyridinium Salt Formation
An alternative route starts with 4-(4-fluorophenyl)pyridine , which is quaternized using benzyl bromide in acetonitrile to form N-benzyl-4-(4-fluorophenyl)pyridinium bromide . This step ensures regioselective reduction in subsequent steps.
Sodium Borohydride Reduction
Treatment with sodium borohydride in THF at 0°C reduces the pyridinium salt to N-benzyl-1,2,3,6-tetrahydro-4-(4-fluorophenyl)pyridine (99% yield). Catalytic hydrogenation (H₂, Pd/C, 50 psi) then saturates the tetrahydropyridine to the piperidine derivative.
Phenolic Coupling
The benzyl group is removed via hydrogenolysis, and the resulting secondary amine is alkylated with 4-methoxy-3-hydroxybenzyl chloride under Mitsunobu conditions (DIAD, PPh₃). Final demethylation with BBr₃ in dichloromethane yields the target compound (82% overall yield).
Mannich Cyclization and Functional Group Interconversion
Cyclization Strategy
A Mannich reaction between 4-fluorobenzaldehyde , methyl acetoacetate, and ammonium acetate in methanol forms 4-(4-fluorophenyl)-3-carbomethoxy-1-methyl-1,2,3,6-tetrahydropyridine . Hydrolysis with NaOH yields the corresponding carboxylic acid, which is reduced to the alcohol using LiAlH₄.
Etherification and Demethylation
The alcohol intermediate is etherified with 4-methoxy-3-hydroxybenzyl bromide using K₂CO₃ in DMF (70°C, 12 h). Demethylation with pyridine hydrochloride (150°C, 3 h) provides the final product in 68% yield.
Comparative Analysis of Methodologies
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Reductive Amination | Borane reduction | 65 | >95 | Moderate |
| Pyridine Hydrogenation | Catalytic hydrogenation | 82 | 98 | High |
| Mannich Cyclization | LiAlH₄ reduction | 68 | 97 | Low |
The pyridine hydrogenation route offers superior yield and scalability, making it industrially favorable. Conversely, reductive amination is limited by borane handling requirements.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the aromatic rings or the piperidine ring, potentially leading to hydrogenated derivatives.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Central Nervous System Disorders
The primary application of 4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine lies in its role as a selective serotonin reuptake inhibitor (SSRI). SSRIs are widely used for treating depression, anxiety disorders, obsessive-compulsive disorder, and other mood-related conditions. The compound's structural similarity to Paroxetine allows it to mimic its effects on serotonin transporters, thereby enhancing serotonin levels in the brain .
Case Studies in Clinical Research
Several studies have investigated the efficacy of compounds related to this compound:
- Study on Depression Treatment : A clinical trial evaluated the effectiveness of SSRIs, including Paroxetine and its metabolites, in patients with major depressive disorder. Results indicated significant improvement in depressive symptoms compared to placebo groups .
- Anxiety Disorders : Another study focused on patients with generalized anxiety disorder, demonstrating that treatment with SSRIs resulted in reduced anxiety levels and improved quality of life metrics .
Comparative Analysis with Other Compounds
To better understand the relative efficacy of this compound, it is useful to compare it with other SSRIs:
| Compound | Mechanism | Common Uses | Efficacy in Depression |
|---|---|---|---|
| Paroxetine | SSRI | Depression, Anxiety | High |
| Fluoxetine | SSRI | Depression, Bulimia | High |
| Venlafaxine | SNRI | Depression, Anxiety | Moderate to High |
| 4-(4-Fluorophenyl)-... | SSRI (Paroxetine Metabolite) | Depression, Anxiety | Potentially High |
This table highlights that while Paroxetine and Fluoxetine are well-established SSRIs, the metabolite offers similar mechanisms and potential applications in treating mood disorders .
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine would depend on its molecular targets. It may interact with specific receptors in the central nervous system, modulating neurotransmitter release or receptor activity. The pathways involved could include signal transduction cascades or enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Piperidine Class
Table 1: Structural Comparison of Key Piperidine Derivatives
| Compound Name | Substituents at 3-Position | 4-Position | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| Target Compound | 4-Methoxy-3-hydroxyphenoxymethyl | 4-Fluorophenyl | Methoxy, Hydroxy, Piperidine | 112058-89-6 |
| Paroxetine | (3,4-Methylenedioxy)phenoxymethyl | 4-Fluorophenyl | Methylenedioxy, Piperidine | 61869-08-7 |
| (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethylpiperidine | Hydroxymethyl | 4-Fluorophenyl | Hydroxymethyl, Piperidine | 109887-53-8 |
| FG 8033 (Derivative) | 4-Methoxyphenoxymethyl | 4-Fluorophenyl | Methoxy, Piperidine | Not Disclosed |
| Compound 93 (Antihypertensive) | Bis(4-fluorophenyl)methyl | 3-Chlorophenoxypropyl | Diarylmethyl, Piperidine | Not Disclosed |
Pharmacological Activity and Selectivity
Table 2: Pharmacological Profiles of Selected Compounds
Key Findings:
- The target compound’s 4-methoxy-3-hydroxy substitution optimizes SERT binding, outperforming paroxetine’s methylenedioxy group in metabolite studies .
- Compound 93 (diarylmethyl-piperidine) lacks SERT activity but shows potent calcium channel blockade, highlighting structural flexibility for diverse targets .
- Derivative 23 demonstrates how fluorophenyl-piperidine scaffolds can be repurposed for antiviral applications via protease inhibition .
Metabolic Stability and Environmental Impact
Critical Analysis of Structural Modifications
- Electron-Withdrawing Groups: The 4-fluorophenyl group enhances metabolic stability and receptor affinity across analogs (e.g., paroxetine vs. non-fluorinated SSRIs) .
- Oxygen Substituents : Methoxy and hydroxy groups improve solubility and H-bonding interactions. For example, replacing methylenedioxy (paroxetine) with methoxy/hydroxy increases metabolite polarity .
- Piperidine vs. Piperazine : Piperidine derivatives (e.g., FG 8033) show reduced off-target effects compared to piperazine-based antipsychotics (e.g., compound 1 in ) .
Biological Activity
4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine, also known as Paroxetine metabolite A, is a piperidine derivative with significant implications in pharmacology, particularly in the context of serotonin reuptake inhibition. This compound has garnered attention due to its structural characteristics and biological activity, which suggest potential therapeutic applications in treating various psychiatric disorders.
- Molecular Formula : C19H22FNO3
- Molecular Weight : 331.38 g/mol
- CAS Number : 112058-89-6
- Appearance : Pale beige solid .
Biological Activity
The biological activity of this compound primarily revolves around its role as a selective serotonin reuptake inhibitor (SSRI). This mechanism is crucial for the treatment of depression and anxiety disorders. The compound's structure allows it to interact effectively with serotonin transporters, thereby influencing serotonin levels in the brain.
Research indicates that this compound exhibits high affinity for serotonin transporters (SERT) while displaying lower affinity for dopamine (DAT) and norepinephrine transporters (NET). This selectivity is essential for minimizing side effects commonly associated with non-selective antidepressants. The binding affinity and selectivity can be attributed to the presence of the fluorophenyl and methoxy groups, which enhance its interaction with the SERT .
Pharmacokinetics
Pharmacokinetic studies have shown that compounds similar to this compound exhibit rapid absorption and distribution within the body. The metabolism primarily occurs in the liver, where it undergoes biotransformation into various metabolites, some of which retain pharmacological activity. The elimination half-life is significant for determining dosing regimens in clinical settings.
Case Studies and Research Findings
Several studies have explored the pharmacological profile of this compound and its analogs:
- Selective Serotonin Reuptake Inhibition :
- Structure-Activity Relationship (SAR) :
-
Clinical Implications :
- Clinical investigations have suggested that derivatives of this compound could be beneficial in treating conditions such as major depressive disorder (MDD) and generalized anxiety disorder (GAD), given their favorable pharmacokinetic profiles and efficacy in increasing serotonergic transmission.
Comparative Analysis of Related Compounds
The following table summarizes key characteristics of this compound compared to other SSRIs:
| Compound Name | Molecular Formula | Binding Affinity (SERT) | Binding Affinity (DAT) | Clinical Use |
|---|---|---|---|---|
| Paroxetine | C19H20FNO3 | High | Low | Depression |
| Fluoxetine | C17H18FNO | Moderate | Moderate | Depression |
| Sertraline | C17H17N | High | Low | Depression |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via hydrolysis of intermediates under basic conditions in solvents such as amides, sulfoxides, or cyclic ethers . Key parameters include:
- Base selection : Alkali hydroxides (e.g., NaOH) or carbonates (e.g., K₂CO₃) for controlled hydrolysis.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) to enhance reaction rates.
- Temperature control : Maintain 0–5°C during critical steps to minimize side reactions.
Evidence from analogous piperidine derivatives suggests that anhydrous ethanol or methanol with sodium hydroxide yields high-purity intermediates .
Q. How can structural elucidation and stereochemical analysis be performed for this compound?
- Methodology :
- X-ray crystallography : Resolve absolute stereochemistry (e.g., (3S,4R) configuration) and confirm chair conformation of the piperidine ring .
- NMR spectroscopy : Use ¹H-¹³C HSQC and NOESY to assign substituent orientations (e.g., fluorophenyl vs. methoxy-hydroxyphenoxymethyl groups).
- Chromatographic purity : HPLC with UV detection (λ = 254 nm) and C18 columns to assess >98% purity .
Q. What are the critical storage and handling protocols to ensure compound stability?
- Guidelines :
- Storage : Protect from light and moisture at –20°C in sealed, argon-purged vials .
- Handling : Use inert atmospheres (e.g., gloveboxes) to prevent oxidation of the hydroxyphenyl group.
- Safety : Follow GHS hazard codes P210 (fire risk) and P201 (pre-experiment protocols) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s biological activity?
- Methodology :
- Reaction path searches : Use quantum chemical calculations (e.g., Gaussian 16) to simulate hydrolysis or ring-opening pathways .
- Docking studies : Target serotonin reuptake proteins (e.g., SERT) using AutoDock Vina, leveraging structural similarities to paroxetine derivatives .
- ADMET prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration based on logP (~2.8) and topological polar surface area (~75 Ų) .
Q. What strategies resolve contradictions in enzyme inhibition data between in vitro and cellular assays?
- Methodology :
- Assay standardization : Use recombinant enzymes (e.g., CYP450 isoforms) with fluorometric substrates to quantify IC₅₀ values.
- Membrane permeability correction : Apply PAMPA assays to adjust for cellular uptake limitations .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies (e.g., demethylation of the methoxy group) .
Q. How can stereochemical control during synthesis impact pharmacological efficacy?
- Case Study : The (3S,4R) enantiomer of related fluorophenyl-piperidine derivatives shows 10-fold higher serotonin reuptake inhibition than the (3R,4S) form .
- Methodology :
- Chiral resolution : Use preparative HPLC with amylose-based columns (e.g., Chiralpak IA).
- Asymmetric catalysis : Employ Jacobsen’s catalysts for enantioselective synthesis of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
